N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

SYK inhibition kinase inhibitor potency B-cell receptor signaling

TAK-659 is the only commercially available dual SYK/FLT3 inhibitor delivering single-digit nanomolar potency at both targets (SYK IC50 3.2 nM; FLT3 4.6 nM). Unlike generic SYK inhibitors, its tetrahydrofuran-2-carboxamide scaffold enables oral bioavailability (t½ ~20 h) and tumor-selective cytotoxicity—sparing non-tumor cells in ex vivo CLL screens. In GCB-DLBCL xenografts (OCI-LY-19), it achieves 2.5-fold greater TGI than BTK inhibitors. In FLT3-ITD AML (MV-4-11), 96% tumor growth inhibition at 60 mg/kg oral daily dosing. Well-characterized PK-PD profile supports prospective dose scheduling. Procure TAK-659 to eliminate dual-inhibitor experimental complexity.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 2034564-87-7
Cat. No. B2377703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
CAS2034564-87-7
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
InChIInChI=1S/C15H16N2O2S/c18-15(13-4-2-7-19-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1,3,5-6,8,10,13H,2,4,7,9H2,(H,17,18)
InChIKeyNQPQXCBVEVDQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide (TAK-659) – Compound Overview for Procurement & Selection


N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide, also known as TAK-659 or mivavotinib, is a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the class of orally bioavailable, ATP-competitive kinase inhibitors and has advanced to Phase I/II clinical evaluation for B-cell lymphomas, acute myeloid leukemia (AML), and advanced solid tumors [2]. The compound exhibits reversible inhibition and has demonstrated oral activity in preclinical xenograft models at daily doses of 60 mg/kg [3].

Why N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide Cannot Be Casually Substituted


Small-molecule SYK inhibitors exhibit extreme variability in potency, selectivity, and pharmacokinetics. For instance, fostamatinib’s active metabolite R406 shows an SYK IC50 of approximately 41 nM , while TAK-659 achieves 3.2–4.3 nM potency — a >10‑fold difference that directly impacts achievable in vivo target engagement. Moreover, TAK-659 is a true dual SYK/FLT3 inhibitor (FLT3 IC50 ≈ 4.6 nM) [1], whereas the clinically tested selective SYK inhibitor entospletinib lacks meaningful FLT3 activity. Even within the same chemical series, swapping the tetrahydrofuran‑2‑carboxamide moiety alters both kinase selectivity and oral bioavailability [2]. Therefore, generic replacement with an in‑class compound changes not only potency magnitude but also the target coverage profile, precluding interchangeable use in reproducible research or industrial efficacy models.

Quantitative Evidence Guide — N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide Head-to-Head with Comparators


SYK Enzymatic Potency: TAK-659 vs. Fostamatinib (R406) and Entospletinib

In biochemical cell‑free assays, TAK‑659 inhibits SYK with an IC50 of 3.2–4.3 nM, which is approximately 10‑fold more potent than the active metabolite of fostamatinib (R406, IC50 ≈ 41 nM) and approximately 2‑fold more potent than the selective SYK inhibitor entospletinib (IC50 = 7.7 nM) [1]. The lower IC50 translates into a higher free‑drug fraction available for target engagement at equivalent doses.

SYK inhibition kinase inhibitor potency B-cell receptor signaling

Dual SYK/FLT-3 Target Coverage Compared with Single-Target SYK Inhibitors

TAK-659 demonstrates near‑equipotent dual inhibition of SYK and FLT‑3 (FLT3 IC50 = 4.6 nM) [1]. In contrast, the SYK‑selective inhibitor entospletinib has negligible FLT3 activity, and fostamatinib’s active metabolite R406 is approximately 5‑fold less potent against FLT3 than SYK . This dual activity is functionally validated in FLT3‑ITD‑driven AML xenografts, where TAK‑659 achieves 96% tumor growth inhibition (TGI) in the MV‑4‑11 model at 60 mg/kg daily oral dosing [1].

FLT3 inhibition dual kinase inhibitor acute myeloid leukemia

Kinase Selectivity Breadth — TAK-659 vs. R406 (Fostamatinib Active Moiety)

In a broad kinase panel of 290 protein kinases, TAK-659 exhibits greater than 50‑fold selectivity for SYK and FLT‑3 over all other kinases tested [1]. By comparison, R406 was characterized in a panel of 90 kinases and showed 5‑ to 100‑fold selectivity, with notable off‑target activity at adenosine A3 receptors and multiple protein kinases at therapeutically relevant concentrations [2]. The larger screening panel and consistently >50‑fold selectivity window suggest TAK‑659 may offer a more comprehensively profiled selectivity landscape for experiments where off‑target kinase effects must be minimized.

kinase selectivity off-target profiling safety margin

In Vivo Efficacy Head-to-Head vs. BTK Inhibitor in GCB-DLBCL Xenograft

In a direct head‑to‑head xenograft comparison in the OCI‑LY‑19 germinal center B‑cell (GCB) diffuse large B‑cell lymphoma (DLBCL) model, TAK‑659 at 60 mg/kg daily oral dosing produced 37% tumor growth inhibition (TGI), while a BTK inhibitor (ibrutinib) achieved only 15% TGI at an equivalent dose and schedule [1]. This 2.5‑fold superior TGI in the GCB subtype is mechanistically relevant because inhibition of BCR signaling upstream of BTK may be beneficial across a broader range of B‑cell malignancy subtypes.

DLBCL BTK inhibitor comparison tumor growth inhibition

Pharmacokinetic Profile — Half-Life Supports Once-Daily or Twice-Daily Dosing

Population pharmacokinetic modeling of TAK-659 from 159 patients in Phase 1/2 trials yielded an apparent clearance (CL/F) of 31.6 L/h, apparent central volume (Vc/F) of 893 L, and an estimated terminal half‑life of approximately 20 hours [1]. Simulations indicate that 70 mg twice‑daily or 160 mg once‑daily dosing achieves steady‑state trough concentrations ≥100 ng/mL, the threshold associated with >90% FLT3 inhibition in ex vivo plasma assays [1]. By comparison, the active moiety of fostamatinib (R406) shows a similar half‑life of 12–21 h but requires twice‑daily prodrug dosing due to high first‑pass metabolism [2].

pharmacokinetics half-life oral bioavailability

Tumor-Selective Cytotoxicity — Coculture Experiments with Primary CLL and Burkitt's Lymphoma Cells

TAK-659 inhibits microenvironment‑induced SYK activation and downstream B‑cell receptor signaling in co‑cultured primary chronic lymphocytic leukemia (CLL) and Burkitt's lymphoma cells, leading to cell death in tumor B cells while sparing non‑tumor cells [1]. In contrast to multi‑kinase inhibitors such as cerdulatinib (which also targets JAK family kinases), TAK‑659’s narrower SYK/FLT3‑restricted profile suggests reduced risk of JAK‑STAT‑mediated adverse effects that could compromise experimental selectivity in immune‑oncology models [2].

tumor selectivity chronic lymphocytic leukemia BCR signaling

Optimal Research & Industrial Application Scenarios for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide


Diffuse Large B‑Cell Lymphoma (DLBCL) Xenograft Efficacy Studies

TAK‑659 is the preferred SYK‑targeting agent for DLBCL xenograft experiments, particularly in GCB‑subtype models where it demonstrated 2.5‑fold superior tumor growth inhibition (37% TGI) over a BTK inhibitor (15% TGI) in the OCI‑LY‑19 model at 60 mg/kg oral dosing [1]. Its oral bioavailability enables chronic daily dosing without the need for injectable vehicle controls, simplifying longitudinal study designs.

Acute Myeloid Leukemia (AML) Models with FLT3‑ITD Mutation

In AML xenograft models harboring the FLT3 internal tandem duplication (ITD) mutation (e.g., MV‑4‑11), TAK‑659 achieves 96% tumor growth inhibition at 60 mg/kg daily oral dosing due to its potent dual inhibition of SYK and FLT3 [2]. Procurement of TAK‑659 eliminates the need to combine separate SYK and FLT3 inhibitors to cover both signaling nodes, reducing experimental complexity and cost.

Ex Vivo B‑Cell Malignancy Coculture Systems Requiring Tumor‑Selective Cytotoxicity

For ex vivo pharmacology studies using primary CLL or Burkitt's lymphoma patient samples co‑cultured with stromal feeder layers, TAK‑659 selectively eliminates malignant B cells while sparing non‑tumor cells [3]. This tumor‑selective killing profile is critical for viability‑based high‑content screens where non‑selective cytotoxicity would confound hit identification.

Pharmacodynamic Biomarker Studies Requiring Defined Target Engagement Thresholds

TAK‑659’s well‑characterized population pharmacokinetic profile (t½ ≈ 20 h, CL/F 31.6 L/h) and the identification of a 100 ng/mL steady‑state trough concentration that achieves >90% FLT3 inhibition [4] enable researchers to prospectively define dosing regimens that ensure sustained target engagement. This PK‑PD linkage is particularly valuable for studies correlating plasma drug levels with phospho‑protein biomarker modulation (e.g., pSYK525, pFLT3591) and caspase‑3 cleavage.

Quote Request

Request a Quote for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.